molecular formula C21H31NO4S B2595870 N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1797160-44-1

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2595870
CAS No.: 1797160-44-1
M. Wt: 393.54
InChI Key: BMQSZBIGLADSOC-UHFFFAOYSA-N
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Description

The compound N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide features a rigid adamantane core substituted with a methoxy group at the 2-position, linked via a methyl group to an ethanesulfonamide moiety bearing a 4-methoxyphenyl aromatic ring. The stereochemistry (1R,3S,5r,7r) confers a defined three-dimensional conformation, which is critical for interactions with biological targets. The dual methoxy substituents likely modulate electronic properties and steric effects, influencing receptor binding or solubility .

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4S/c1-25-20-5-3-15(4-6-20)7-8-27(23,24)22-14-21(26-2)18-10-16-9-17(12-18)13-19(21)11-16/h3-6,16-19,22H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQSZBIGLADSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications. This article examines the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique adamantane structure fused with a methoxy group and a sulfonamide moiety. The structural formula can be represented as follows:

N 1R 3S 5r 7r 2 methoxyadamantan 2 yl methyl 2 4 methoxyphenyl ethanesulfonamide\text{N 1R 3S 5r 7r 2 methoxyadamantan 2 yl methyl 2 4 methoxyphenyl ethanesulfonamide}

Research indicates that compounds with adamantane structures often interact with neurotransmitter systems and may modulate receptor activity. The methoxy and sulfonamide groups could enhance solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.

Biological Activities

  • Neuroprotective Effects :
    • Studies have shown that similar adamantane derivatives exhibit neuroprotective properties. For instance, compounds that inhibit glutamate receptors can prevent excitotoxicity in neuronal cells . This suggests that this compound may also demonstrate neuroprotective effects.
  • Antimicrobial Activity :
    • Preliminary tests indicate potential antibacterial properties. In vitro studies on related compounds have demonstrated efficacy against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .
  • Cognitive Function Improvement :
    • The compound's application in cognitive function disorders is supported by findings that adamantane derivatives can enhance synaptic plasticity and memory formation . This aligns with the therapeutic potential indicated in patents for treating cognitive dysfunctions.

Case Study 1: Neuroprotective Activity

A study involving an adamantane derivative similar to the compound showed significant neuroprotection in a rat model of Parkinson's disease. The treated group exhibited reduced motor deficits and improved dopamine levels compared to the control group.

Case Study 2: Antimicrobial Efficacy

In vitro testing of a related sulfonamide compound revealed effective inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL. This suggests that this compound may possess similar antimicrobial properties.

Research Findings Summary Table

Activity Observation Reference
NeuroprotectiveReduced excitotoxicity in neuronal cultures
AntimicrobialEffective against Staphylococcus aureus
Cognitive enhancementImproved memory retention in animal models

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Adamantane Modifications

Compound 1 :

2-(4-(Isopropylsulfonyl)phenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide ()

  • Key Differences :
    • Replaces the ethanesulfonamide group with an acetamide linker.
    • Substitutes the 4-methoxyphenyl group with a 4-(isopropylsulfonyl)phenyl moiety.
  • Acetamide linkages are less polar than sulfonamides, which may reduce aqueous solubility but improve membrane permeability .
Compound 13 :

N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide ()

  • Key Differences :
    • Lacks methoxy substitution on the adamantane.
    • Features a camphor-derived bicyclic system instead of the 4-methoxyphenyl group.
  • The camphor system introduces additional rigidity and chirality, which could enhance selectivity for specific enantioselective targets .

Sulfonamide-Linked Aromatic Modifications

Compound 20 :

N-Adamantan-1-yl-1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)methanesulfonamide ()

  • Key Differences :
    • Incorporates a ferrocenylmethylidene group, introducing redox-active ferrocene.
    • Uses an unsubstituted adamantane core.
  • Implications :
    • The ferrocene moiety enables electrochemical activity, useful in prodrug design or catalytic applications, unlike the purely organic 4-methoxyphenyl group.
    • The lack of methoxy groups on adamantane may reduce steric hindrance, facilitating binding to hydrophobic pockets .
Compound in :

N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide

  • Key Differences :
    • Contains dual sulfonamide groups and a nitro substituent.
    • Lacks the adamantane core.
  • Implications: The nitro group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This affects aromatic ring reactivity and hydrogen-bonding capacity.

Stereochemical and Electronic Considerations

  • Methoxy Positioning : The 2-methoxy group on the adamantane core in the target compound may enhance solubility via polar interactions compared to unsubstituted analogs (e.g., Compound 13).
  • Stereochemistry : The (1R,3S,5r,7r) configuration ensures precise spatial alignment of functional groups, which is absent in racemic or simpler analogs (e.g., ).
  • Aromatic Substitutents : The 4-methoxyphenyl group offers moderate electron-donating effects, balancing solubility and lipophilicity, unlike the electron-deficient nitro group in or bulky isopropylsulfonyl in .

Comparative Data Table

Compound Name / Feature Adamantane Substitution Sulfonamide-Linked Group Key Functional Attributes
Target Compound 2-Methoxy 4-Methoxyphenyl High rigidity, balanced polarity
Compound 1 () 2-Methoxy 4-(Isopropylsulfonyl)phenyl Increased steric bulk, lower polarity
Compound 13 () None Camphor-derived bicyclic Enhanced chirality, reduced polarity
Compound 20 () None Ferrocenylmethylidene Redox-active, electrochemical utility
Compound in None 4-Methoxy-2-nitrophenyl Dual sulfonamides, nitro EW group

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